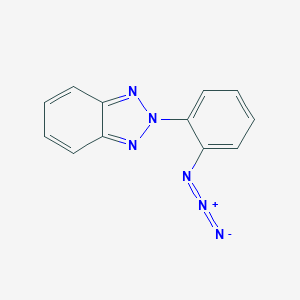
2-(2-azidophenyl)benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-azidophenyl)benzotriazole is a chemical compound with the molecular formula C12H8N6. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields, including corrosion inhibition, UV stabilization, and pharmaceuticals . The azido group attached to the phenyl ring in this compound introduces unique chemical properties, making it a subject of interest in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidophenyl)benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Azido Group: The azido group is introduced by reacting the benzotriazole derivative with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .
化学反应分析
Types of Reactions
2-(2-azidophenyl)benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper Catalysts: Often employed in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-(2-azidophenyl)benzotriazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a compound derived from this compound with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a lead compound for antibiotic development .
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal activity. In vitro tests revealed that certain derivatives exhibited comparable activity to existing treatments against Acanthamoeba castellanii, a protozoan that poses health risks to humans . This suggests that this compound could be a candidate for developing new treatments for protozoal infections.
Anthelmintic Properties
Research indicates that benzotriazole derivatives, including those related to this compound, show promise as anthelmintic agents. Compounds tested against Pheretima posthuma demonstrated dose-dependent anthelmintic activity, making them potential alternatives to traditional anthelmintics like mebendazole and albendazole .
Materials Science
Photoactive Materials
The azide functional group in this compound makes it suitable for applications in photoactive materials. The compound can be utilized in the synthesis of polymers that undergo photochemical transformations, which are valuable in fields such as photolithography and organic electronics .
Synthesis of Functionalized Aromatics
The compound serves as a key intermediate in the synthesis of various functionalized aromatic compounds through azide transfer reactions. This application is particularly relevant in organic synthesis, where the ability to introduce azide groups selectively can lead to diverse chemical modifications .
Case Studies
作用机制
The mechanism of action of 2-(2-azidophenyl)benzotriazole is primarily based on its ability to undergo cycloaddition reactions. The azido group can react with alkynes or other dipolarophiles to form stable triazole rings. This property is exploited in various applications, such as bioconjugation and material science .
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV stabilization properties.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in industrial polymers.
Uniqueness
2-(2-azidophenyl)benzotriazole is unique due to the presence of the azido group, which imparts distinct reactivity and allows for its use in click chemistry and bioconjugation applications . This sets it apart from other benzotriazole derivatives that primarily function as UV stabilizers or corrosion inhibitors .
属性
CAS 编号 |
15284-70-5 |
|---|---|
分子式 |
C12H8N6 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
2-(2-azidophenyl)benzotriazole |
InChI |
InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H |
InChI 键 |
OSVLYBSRHUTBKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
规范 SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
Key on ui other cas no. |
15284-70-5 |
同义词 |
2-(2-Azidophenyl)-2H-benzotriazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















